

Preliminary Toxicity Assessment of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B061151

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** based on available data for structurally related compounds. No direct toxicological studies for this specific compound have been identified in the public domain. The information herein is intended for research and drug development professionals and should not be considered a definitive safety evaluation.

Introduction

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone is a chemical entity belonging to the piperazine class of compounds. While specific toxicological data for this molecule are not publicly available, the broader family of piperazine derivatives has been studied for various biological activities and associated toxicities. This guide synthesizes the existing knowledge on piperazine derivatives to provide a preliminary assessment of the potential toxicological profile of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**, offering insights for early-stage drug development and research.

Chemical Identity

Property	Value
Chemical Name	2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone
CAS Number	166187-00-4
Molecular Formula	C8H17N3O
Molecular Weight	171.24 g/mol
Structure	(A structural representation would be included here)

Predicted Toxicological Profile (Based on Piperazine Derivatives)

The toxicological profile of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** is inferred from studies on other piperazine derivatives. These compounds are known to exert effects on the central nervous system and have shown potential for cytotoxicity in various cell types.

General Toxicity

Piperazine derivatives have been reported to have stimulant effects on the central nervous system.^[1] Potential toxic effects associated with this class of compounds include:

- Agitation and anxiety^[1]
- Cardiac symptoms, such as tachycardia^[1]
- Seizures in some cases^[1]

Cytotoxicity

In vitro studies on various piperazine derivatives have demonstrated cytotoxic effects in different cell lines:

- Neurotoxicity: Studies on neuronally differentiated mouse P19 embryonic carcinoma stem cells and differentiated human neuroblastoma SH-SY5Y cells have shown that some

piperazine derivatives can be toxic.[2]

- Hepatotoxicity: Investigations using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes have indicated that certain piperazine derivatives can induce liver cell damage.[3][4]

Genotoxicity

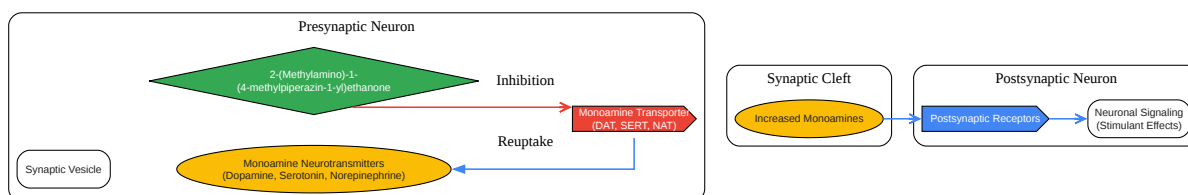
The genotoxic potential of piperazine itself has produced mixed results. Some in vitro mammalian cell gene mutation assays have shown positive results, particularly with metabolic activation.[5] It is suggested that the formation of N-nitroso-piperazines (NPZ) in vivo could contribute to genotoxic properties.[5]

Postulated Mechanisms of Toxicity

Based on the known mechanisms of related compounds, the following pathways may be relevant to the toxicity of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**.

Interaction with Monoamine Transporters

Structurally similar compounds, such as synthetic cathinones, exert their psychostimulant effects by interacting with monoamine transporters, including those for noradrenaline (NAT), serotonin (SERT), and dopamine (DAT).[6] This interaction can inhibit the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and subsequent overstimulation of the central nervous system.

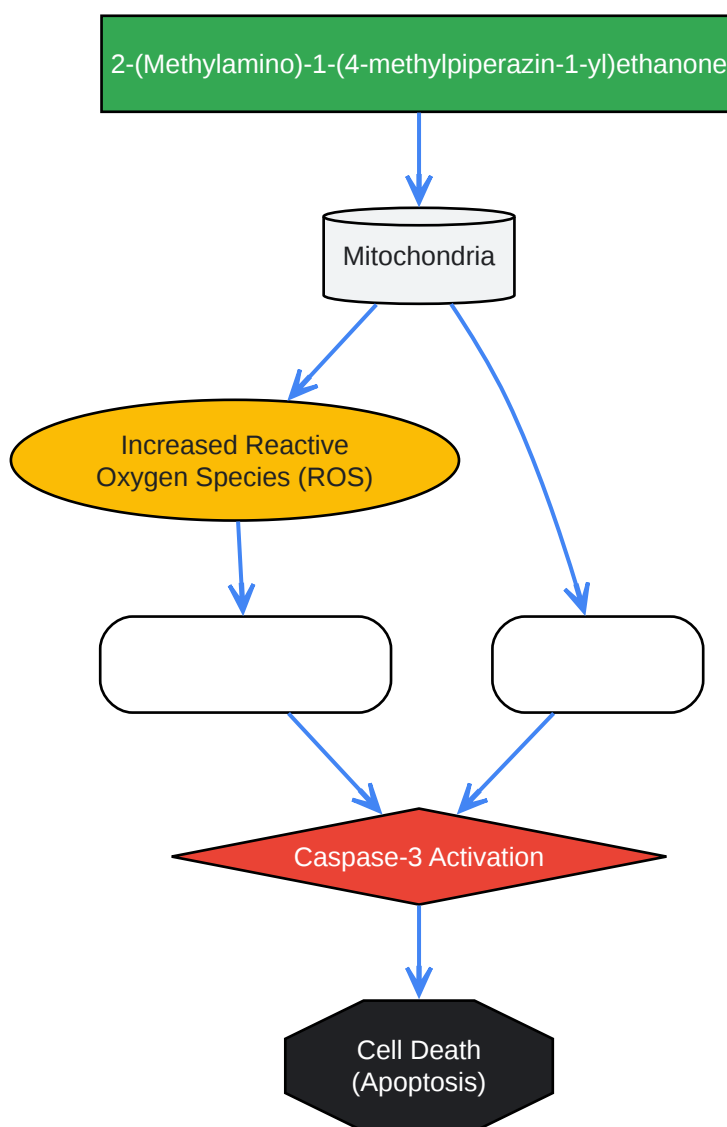


[Click to download full resolution via product page](#)

Postulated Mechanism of Action on Monoamine Transporters.

Induction of Oxidative Stress and Mitochondrial Dysfunction

Several studies on piperazine derivatives have pointed towards the induction of oxidative stress and mitochondrial damage as a key mechanism of cytotoxicity.[3][4] This can lead to a cascade of events culminating in cell death.



[Click to download full resolution via product page](#)

Hypothesized Pathway of Mitochondria-Mediated Cytotoxicity.

Proposed Experimental Protocols for Toxicity Assessment

To ascertain the toxicological profile of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone**, a tiered approach to testing is recommended, starting with in vitro assays followed by in vivo studies if warranted.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of the compound on relevant cell lines.

Methodologies:

- Cell Lines:
 - Hepatotoxicity: HepG2 or HepaRG human liver cell lines.
 - Neurotoxicity: SH-SY5Y human neuroblastoma or PC12 rat pheochromocytoma cell lines.
- Assays:
 - MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
 - LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.
 - Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay: Using fluorescent probes like JC-1 or TMRM to detect early apoptotic events.
 - Reactive Oxygen Species (ROS) Assay: Using probes such as DCFDA to measure intracellular ROS production.
 - Caspase-3/7 Activity Assay: To measure the activation of executioner caspases in apoptosis.

Genotoxicity Assays

Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

Methodologies:

- Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations in various strains of *Salmonella typhimurium* and *Escherichia coli*.
- In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).
- In Vitro Chromosomal Aberration Test: To identify structural chromosomal abnormalities in cultured mammalian cells.

Preliminary In Vivo Toxicity Studies

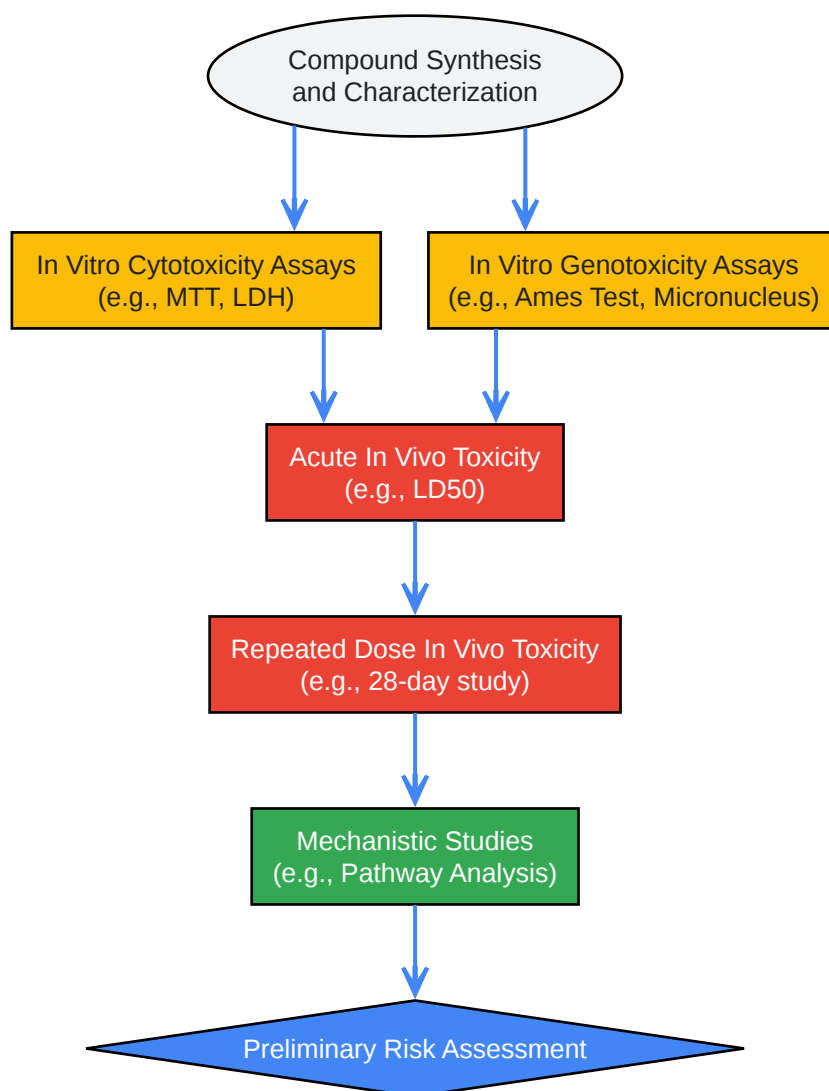
Objective: To determine the acute toxicity and identify potential target organs in a living organism.

Methodologies:

- Acute Oral Toxicity Study (e.g., OECD Guideline 423): To determine the median lethal dose (LD50) and observe signs of toxicity in rodents (rats or mice) following a single oral dose.
- 28-Day Repeated Dose Oral Toxicity Study (e.g., OECD Guideline 407): To evaluate the cumulative toxic effects of the compound after daily administration for 28 days. Endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathological examination of major organs.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary toxicity assessment of a novel chemical entity.



[Click to download full resolution via product page](#)

General Workflow for Preliminary Toxicity Assessment.

Conclusion

In the absence of direct experimental data, this preliminary toxicity assessment of **2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone** is based on the known toxicological profiles of structurally related piperazine derivatives. The primary concerns for this class of compounds are potential central nervous system effects and cytotoxicity, likely mediated through interactions with monoamine transporters and induction of mitochondrial dysfunction. The proposed experimental protocols provide a roadmap for a systematic evaluation of the toxicological properties of this compound. Further research is imperative to establish a definitive safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Assessment of 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061151#preliminary-toxicity-assessment-of-2-methylamino-1-4-methylpiperazin-1-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com